REACTION_SMILES
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[Br:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[CH3:15][O:16][C:17]([c:18]1[cH:19][c:20]([C:21](=[O:22])[O:23][CH3:24])[cH:25][c:26]([OH:28])[cH:27]1)=[O:29].[CH3:30][C:31](=[O:32])[CH3:33].[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6]>>[CH2:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[O:28][c:26]1[cH:25][c:20]([C:21](=[O:22])[O:23][CH3:24])[cH:19][c:18]([C:17]([O:16][CH3:15])=[O:29])[cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(OCc2ccccc2)cc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |